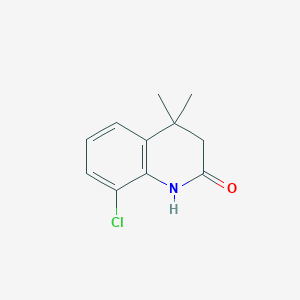

8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

8-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDXVAZEBXCVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=CC=C2Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696324 | |

| Record name | 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676116-21-5 | |

| Record name | 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS Number: 676116-21-5) is a synthetic compound belonging to the quinolinone class. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : CHClNO

- Molecular Weight : 209.67 g/mol

- Structure : The compound features a chloro substituent and a dimethyl group on the quinoline ring, which may influence its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Notably:

- Antibacterial Effects : The compound has shown significant activity against various bacterial strains. In vitro assays indicated that it possesses a minimum inhibitory concentration (MIC) that is competitive with known antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Antifungal Activity

Research has also highlighted its antifungal properties. The compound demonstrated effectiveness against fungal pathogens such as:

- Candida albicans and Aspergillus niger, with MIC values ranging from 16 to 64 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 10 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.

- Induction of Apoptosis : In cancer cells, it appears to activate caspase pathways leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to its cytotoxic effects.

Case Studies

- Study on Antibacterial Properties : A recent study published in the Journal of Antibiotics evaluated the efficacy of various quinolinones, including this compound, against multi-drug resistant strains of bacteria. Results indicated that this compound was effective in reducing bacterial load in infected models.

- Anticancer Research : Another significant study investigated the effects of this compound on breast cancer cells. The findings suggested that it not only inhibited cell growth but also sensitized cells to chemotherapeutic agents.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For example, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria .

2. Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. A notable case study published in Cancer Letters reported that derivatives of this compound showed promise in inhibiting tumor growth in animal models .

3. Neuroprotective Effects

Recent research has pointed towards the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study in Neuroscience Letters provided evidence for its potential use as a therapeutic agent in neurodegenerative conditions .

Other Scientific Applications

1. Synthesis of Novel Compounds

The unique structure of this compound makes it a valuable precursor for synthesizing novel heterocyclic compounds. Researchers have utilized this compound as a building block for creating more complex molecules with enhanced biological activities .

2. Photophysical Studies

The photophysical properties of this compound have been explored for applications in photodynamic therapy (PDT). Its ability to absorb light and generate reactive oxygen species can be harnessed for targeted cancer therapies .

Summary Table of Applications

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Table 1: Comparison of Halogenated Analogs

Key Observations:

Substituent Variations in the Dihydroquinolinone Core

Table 2: Functional Group Modifications

Key Observations:

- Hydroxyl/Methoxy Groups : CHNQD-00603 demonstrates enhanced solubility and bioactivity due to hydrogen-bonding capabilities, contrasting with the hydrophobic 8-chloro derivative .

- Steric Effects : Allyl and ethyl substituents (e.g., in ) introduce steric bulk, influencing reaction kinetics in catalytic processes.

Table 3: Hazard Comparison

Key Observations:

- Chlorinated derivatives generally exhibit higher acute toxicity compared to non-halogenated analogs (e.g., 8-methyl derivative ).

- Brominated compounds may pose fewer carcinogenic risks but require stringent storage conditions .

Research Implications

- Synthetic Utility: Halogenated dihydroquinolinones serve as intermediates in synthesizing β-blockers (e.g., carteolol precursors ).

- Biological Relevance : Substituent position (e.g., 8-Cl vs. 6-Cl) significantly impacts toxicity and target engagement, necessitating precise structural optimization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via alkylation of nitro-substituted intermediates followed by nitro group reduction and coupling with thiophene-2-carbimidothioate hydroiodide. For example, alkylation of 7-nitro-3,4-dihydroquinolin-2(1H)-one with chloroalkylamine hydrochlorides (e.g., dimethylaminoethyl chloride) in DMF with K₂CO₃ yields intermediates, which are reduced using Pd/C or Raney nickel and coupled under mild ethanol conditions .

- Key Data : Yields range from 44.8% to 98% depending on substituents and reaction optimization (e.g., compound 19 achieved 44.8% yield, while 20 reached 98% after Raney nickel reduction) .

Q. How does structural modification at the 8-position affect biological activity in dihydroquinolinone derivatives?

- Methodology : Substituents at the 8-position (e.g., fluoro, chloro) are introduced via alkylation or substitution reactions. Biological activity is assessed using NOS inhibition assays.

- Key Findings : Introducing an 8-fluoro group (compound 31 ) reduces nNOS inhibitory potency by 6-fold compared to unsubstituted analogs (3.36 μM vs. 0.58 μM), likely due to restricted side-chain flexibility .

Q. What analytical methods ensure purity and structural confirmation of synthesized derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.